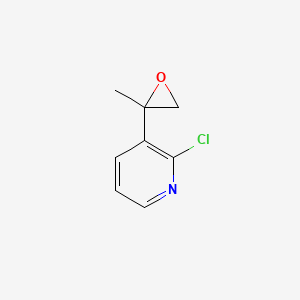
2-Chloro-3-(2-methyloxiran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2-methyloxiran-2-yl)pyridine is a chemical compound with the molecular formula C8H8ClNO. It is a pyridine derivative, characterized by the presence of a chlorine atom at the second position and a 2-methyloxirane group at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-methyloxiran-2-yl)pyridine typically involves the reaction of 2-chloropyridine with an epoxide. One common method is the reaction of 2-chloropyridine with 2-methyloxirane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the epoxide on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(2-methyloxiran-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine oxides or other oxidized products.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-3-(2-methyloxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
- 2-Chloro-6-(2-methyloxiran-2-yl)pyridine
- 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine
- 3-(2-Methyloxiran-2-yl)pyridine
Comparison: 2-Chloro-3-(2-methyloxiran-2-yl)pyridine is unique due to the specific positioning of the chlorine and 2-methyloxirane groups on the pyridine ring. This unique structure can influence its reactivity and biological activity compared to similar compounds. For example, the presence of the chlorine atom at the second position can enhance its electrophilic properties, making it more reactive in substitution reactions .
Properties
CAS No. |
906744-23-8 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-3-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-10-7(6)9/h2-4H,5H2,1H3 |
InChI Key |
SYGDHVUUNIIJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















